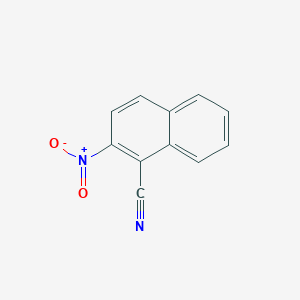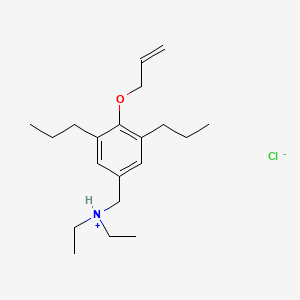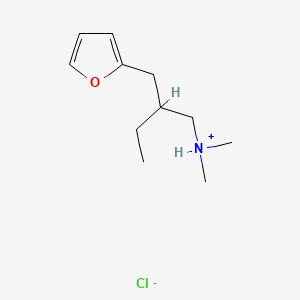![molecular formula C14H28O2S2Sn B13755280 Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester CAS No. 26821-65-8](/img/structure/B13755280.png)
Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester is a chemical compound with the molecular formula C14H28O2S2Sn and a molar mass of 411.21 g/mol . This compound is known for its unique structure, which includes a butylthioxostannyl group and a 2-ethylhexyl ester group. It is used in various industrial and scientific applications due to its distinct chemical properties.
Métodos De Preparación
The preparation of acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester typically involves the reaction of 2-ethylhexanoic acid with a butylthioxostannyl compound, such as tetrabutylthioxostannane . This reaction is usually carried out under heated conditions to facilitate the formation of the desired product. After the reaction, the product can be extracted and purified using standard chemical separation techniques.
Análisis De Reacciones Químicas
Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester involves its interaction with specific molecular targets and pathways. The butylthioxostannyl group can interact with various biological molecules, potentially leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester can be compared with other similar compounds, such as:
Acetic acid, 2-ethylhexyl ester: This compound has a similar ester group but lacks the butylthioxostannyl group, making it less reactive in certain chemical reactions.
Butyl acetate: This compound has a butyl group but lacks the thioxostannyl and 2-ethylhexyl groups, resulting in different chemical properties and applications.
Propiedades
Número CAS |
26821-65-8 |
|---|---|
Fórmula molecular |
C14H28O2S2Sn |
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
butyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl-sulfanylidenetin |
InChI |
InChI=1S/C10H20O2S.C4H9.S.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;1-3-4-2;;/h9,13H,3-8H2,1-2H3;1,3-4H2,2H3;;/q;;;+1/p-1 |
Clave InChI |
QXSAGDVASKPEQM-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)COC(=O)CS[Sn](=S)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)












